Antifungal Agent 76 (23h) Demonstrates 8-256-Fold Potency Improvement Over Lead Compound Noraucuparin
Compound 23h (Antifungal agent 76) exhibited potent antifungal activity with MIC values ranging from 0.25 to 16 μg/mL across a panel of fungal pathogens, representing an 8-fold to 256-fold potency enhancement relative to the natural lead compound noraucuparin [1]. This fold improvement was calculated based on direct MIC comparisons across multiple fungal species tested under identical experimental conditions, establishing compound 23h as a significantly optimized derivative of the biphenyl phytoalexin scaffold [1].
| Evidence Dimension | Antifungal potency (MIC fold difference) |
|---|---|
| Target Compound Data | MIC range 0.25–16 μg/mL |
| Comparator Or Baseline | Noraucuparin (lead compound) |
| Quantified Difference | 8-fold to 256-fold more potent |
| Conditions | Broth microdilution assay; tested against four invasive fungal pathogens including Candida spp. and Cryptococcus neoformans |
Why This Matters
This large potency gain validates compound 23h as the product of successful medicinal chemistry optimization from a natural product scaffold, making it the preferred research tool for studying biphenyl-based antifungal mechanisms rather than the weakly active lead compound.
- [1] Liu JC, Yang J, Lei SX, Wang MF, Ma YN, Yang R. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections. Eur J Med Chem. 2023;261:115842. View Source
